(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a difluorobenzylidene group attached to a sulfinamide moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3,4-difluorobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The difluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzylidene curcumin: A fluorinated curcumin analogue with improved bioavailability and anticancer activity.
Thiosemicarbazone derivatives: Known for their excellent biological activity, especially antitumor properties.
Uniqueness
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of a difluorobenzylidene group with a sulfinamide moiety sets it apart from other fluorinated compounds.
Properties
Molecular Formula |
C11H13F2NOS |
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Molecular Weight |
245.29 g/mol |
IUPAC Name |
(R)-N-[(3,4-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13F2NOS/c1-11(2,3)16(15)14-7-8-4-5-9(12)10(13)6-8/h4-7H,1-3H3/t16-/m1/s1 |
InChI Key |
VAHOEOASMIVXLQ-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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